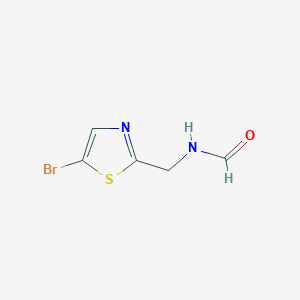

5-Bromo-2-formylaminomethylthiazole

Descripción

5-Bromo-2-formylaminomethylthiazole is a brominated thiazole derivative characterized by a bromine atom at position 5 of the thiazole ring and a formylaminomethyl (-NHCH2CHO) group at position 2. Thiazoles are nitrogen- and sulfur-containing heterocycles renowned for their pharmacological and material science applications, including antimicrobial, anticancer, and antiviral activities .

Propiedades

Fórmula molecular |

C5H5BrN2OS |

|---|---|

Peso molecular |

221.08 g/mol |

Nombre IUPAC |

N-[(5-bromo-1,3-thiazol-2-yl)methyl]formamide |

InChI |

InChI=1S/C5H5BrN2OS/c6-4-1-8-5(10-4)2-7-3-9/h1,3H,2H2,(H,7,9) |

Clave InChI |

KIYHSKGOEAGEDR-UHFFFAOYSA-N |

SMILES canónico |

C1=C(SC(=N1)CNC=O)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Lipophilicity : Fluorinated (e.g., 3-fluorophenyl) and brominated groups increase lipophilicity, improving membrane permeability .

- Reactivity : Bromine at position 5 facilitates nucleophilic substitution, as seen in analogous thiadiazoles .

- Bioactivity: Amino and methyl groups (e.g., 2-amino-5-bromo-4-methylthiazole) correlate with antimicrobial activity, while bulkier substituents (e.g., benzimidazoles) show antiviral and anticancer effects .

Challenges :

Contradictions/Nuances :

- While bromine generally enhances bioactivity, overly bulky substituents (e.g., tri-brominated benzimidazoles ) may reduce solubility and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.